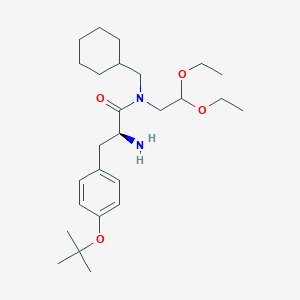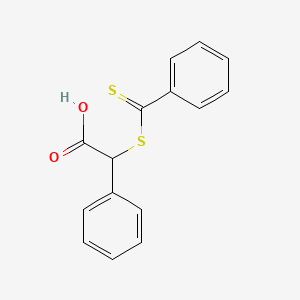
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, a phenyl ring with a tert-butoxy substituent, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Amino Acid Backbone: The synthesis begins with the preparation of the amino acid backbone, which can be achieved through standard amino acid synthesis techniques.
Introduction of the Phenyl Ring: The phenyl ring with the tert-butoxy substituent can be introduced via a Friedel-Crafts alkylation reaction.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, where the amino group is reacted with the appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-3-(4-methoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- (S)-2-Amino-3-(4-ethoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
Uniqueness
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to the presence of the tert-butoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or steric hindrance, which can affect its interactions with other molecules.
属性
分子式 |
C26H44N2O4 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C26H44N2O4/c1-6-30-24(31-7-2)19-28(18-21-11-9-8-10-12-21)25(29)23(27)17-20-13-15-22(16-14-20)32-26(3,4)5/h13-16,21,23-24H,6-12,17-19,27H2,1-5H3/t23-/m0/s1 |
InChI 键 |
LGCQGNDUFZVHJP-QHCPKHFHSA-N |
手性 SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
规范 SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)

![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)

